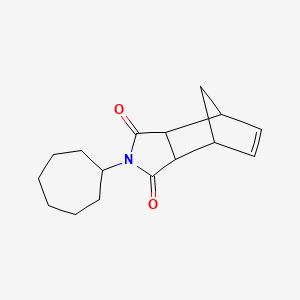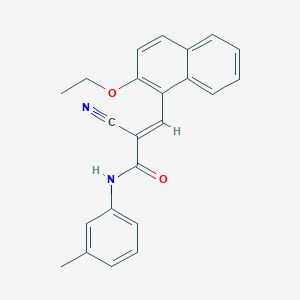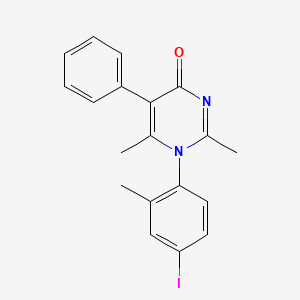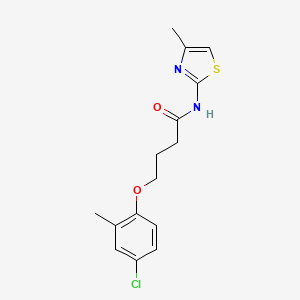
2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOHEPTYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain efficiency and consistency .
Chemical Reactions Analysis
4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Scientific Research Applications
4-CYCLOHEPTYL-4-AZATRICYCLO[521
Medicinal Chemistry: It exhibits neuroprotective properties by modulating NMDA receptors and voltage-gated calcium channels, making it a candidate for treating neurodegenerative disorders.
Materials Science: Its unique structure allows for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . This modulation helps in attenuating neurotoxicity and promoting cell viability in neuronal cells .
Comparison with Similar Compounds
Similar compounds to 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE include:
10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This compound shares a similar tricyclic structure but differs in its oxygen atom placement, affecting its chemical reactivity and biological activity.
4-(3-HYDROXY-PHENYL)-4-AZA-TRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This derivative has a hydroxyl group attached to the phenyl ring, enhancing its potential for hydrogen bonding and increasing its solubility in aqueous environments.
The uniqueness of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE lies in its specific cycloheptyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
4-cycloheptyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H21NO2/c18-15-13-10-7-8-11(9-10)14(13)16(19)17(15)12-5-3-1-2-4-6-12/h7-8,10-14H,1-6,9H2 |
InChI Key |
DNXBYEDFFRXKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![Propan-2-yl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10892372.png)

![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)

![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)

![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)

![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)

